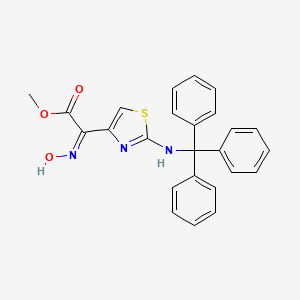
(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is a complex organic compound known for its unique structural properties It is characterized by the presence of a thiazole ring, a tritylamino group, and a hydroxyimino functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Tritylamino Group: The tritylamino group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with an amine group on the thiazole ring.
Addition of the Hydroxyimino Group: The hydroxyimino group is added through an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl group on the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Ethyl (Z)-(hydroxyimino)[2-(tritylamino)thiazol-4-yl]acetate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
(Z)-Hydroxyimino-2-(2-(tritylamino)thiazol-4-yl)acetic acid: Similar but lacks the ester group.
Uniqueness
(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group differentiates it from similar compounds, potentially affecting its reactivity and biological activity.
属性
分子式 |
C25H21N3O3S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
methyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C25H21N3O3S/c1-31-23(29)22(28-30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,30H,1H3,(H,26,27)/b28-22- |
InChI 键 |
ANXQYLIZNDKDBI-SLMZUGIISA-N |
手性 SMILES |
COC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
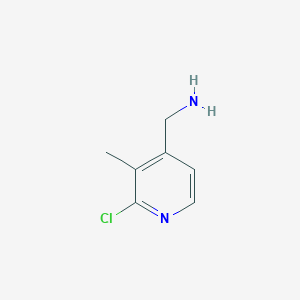
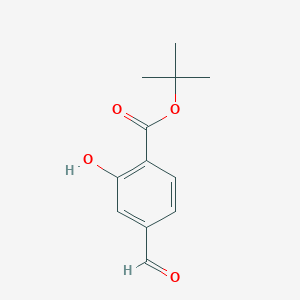
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
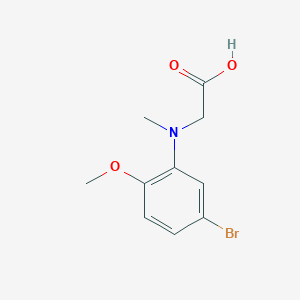
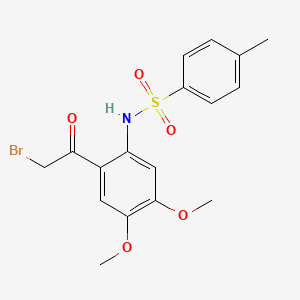
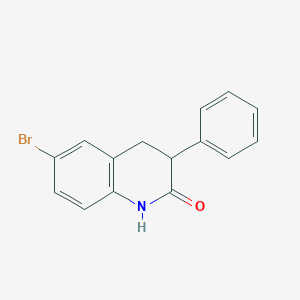
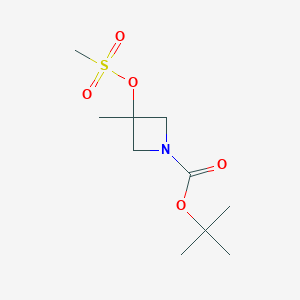

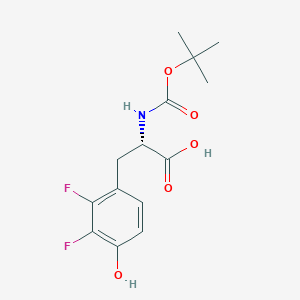
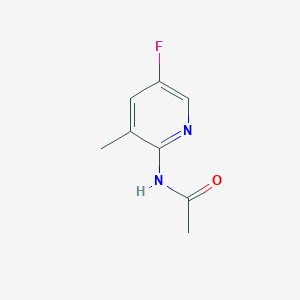
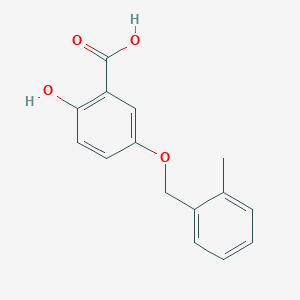
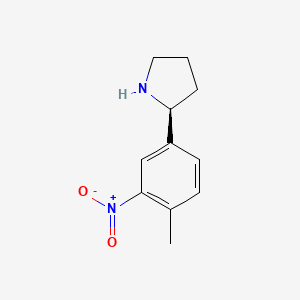
![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
